Benzyldiphenylphosphine

Catalog No.
S752849
CAS No.
7650-91-1
M.F
C19H17P
M. Wt
276.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyldiphenylphosphine

CAS Number

7650-91-1

Product Name

Benzyldiphenylphosphine

IUPAC Name

benzyl(diphenyl)phosphane

Molecular Formula

C19H17P

Molecular Weight

276.3 g/mol

InChI

InChI=1S/C19H17P/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2

InChI Key

UZCPNEBHTFYJNY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CP(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CP(C2=CC=CC=C2)C3=CC=CC=C3

Application in Advanced Electronic Materials

    Scientific Field: Material Science

    Summary of the Application: Benzyldiphenylphosphine, specifically a fluorine-containing diphenylphosphine oxide derivative (benzyl(4-fluorophenyl)phenylphosphine oxide, BFPPO), is used to improve the flame retardancy and dielectric properties of epoxy resin (EP). This application is particularly relevant in the field of advanced electronic materials.

    Methods of Application: BFPPO-modified EP thermosets are prepared by curing a mixture of BFPPO and diglycidyl ether of bisphenol A (DGEBA) with 4,4′-diaminodiphenylsulfone (DDS).

    Results or Outcomes: The resulting EP thermosets achieved a limiting oxygen index (LOI) of 34.0% and a UL-94 V-0 rating. BFPPO-modified EP thermosets exhibited a lower heat release rate and total heat release compared to pure EP.

Application in Pharmaceutical Research

    Scientific Field: Pharmaceutical Research

    Summary of the Application: Benzyldiphenylphosphine is employed as a catalyst for Suzuki cross-coupling and as an antiarthritic agent (inhibitor of cathepsin B). .

Application in Polymer Science

    Scientific Field: Polymer Science

    Summary of the Application: Benzyldiphenylphosphine Resin, PS, is a lightly cross-linked gel-type polystyrene resin with a diphenylphosphine end-group.

Application in Cross Coupling Reactions

Application in Buchwald-Hartwig Cross Coupling

Benzyldiphenylphosphine is an organophosphorus compound characterized by its unique structure, consisting of a benzyl group attached to a diphenylphosphine moiety. Its chemical formula is C18H19P\text{C}_{18}\text{H}_{19}\text{P}, and it is often represented in structural form as C6H5CH2P(C6H5)2\text{C}_6\text{H}_5\text{CH}_2\text{P}(\text{C}_6\text{H}_5)_2. This compound is notable for its applications in organometallic chemistry, particularly as a ligand in the formation of metal complexes.

BDP is classified as a flammable and irritant compound. It can cause skin and eye irritation upon contact and may release toxic fumes upon heating. Here are some safety precautions to consider when handling BDP:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood.
  • Handle the compound under inert atmosphere conditions (e.g., nitrogen) to prevent oxidation.
  • Store in a cool, dry, and well-ventilated place away from heat and light.
  • Dispose of waste according to local regulations for hazardous materials.
, particularly with transition metals. For instance, it reacts with palladium(II) salts, such as sodium tetrachloropalladate(II), to form cyclopalladated complexes at elevated temperatures. At 120 °C, the reaction yields a cyclopalladated complex, while at lower temperatures (40 °C), it produces palladium dichloride complexes with benzyldiphenylphosphine as a ligand .

Benzyldiphenylphosphine can be synthesized through several methods:

  • Reaction with Benzyl Chloride: The most common method involves treating diphenylphosphine with benzyl chloride in the presence of a base such as sodium hydride or lithium diisopropylamide. This reaction leads to the formation of benzyldiphenylphosphine .
  • Lithiation Method: Another method involves the treatment of diphenylphosphine with n-butyllithium to form lithium diphenylphosphide, followed by the addition of benzyl chloride to yield benzyldiphenylphosphine .

Benzyldiphenylphosphine is primarily utilized in organometallic chemistry due to its ability to form stable complexes with transition metals. These complexes are valuable in catalysis and materials science. Specific applications include:

  • Catalysts: Used in various catalytic processes, particularly in cross-coupling reactions.
  • Ligands: Serves as a ligand for metal complexes, enhancing their reactivity and stability.
  • Photochemical Studies: Investigated for its photochemical properties and potential applications in photochemistry .

Interaction studies involving benzyldiphenylphosphine focus on its behavior when complexed with transition metals. These studies reveal that the electronic properties of the phosphorus center can significantly influence the reactivity and stability of the resulting metal complexes. Furthermore, its interactions with various substrates can lead to different catalytic outcomes depending on the metal involved.

Benzyldiphenylphosphine shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:

Compound NameStructure TypeKey Characteristics
TriphenylphosphineTriaryl phosphineWidely used as a ligand; more sterically hindered
DiphenylphosphineDiaryl phosphineSimpler structure; used in similar applications
BenzyltriphenylphosphoniumQuaternary phosphonium saltExhibits different solubility and reactivity
DiphenylmethylphosphineDiaryl methyl phosphineSimilar reactivity but different steric properties

Uniqueness of Benzyldiphenylphosphine: Unlike triphenylphosphine, which has three phenyl groups leading to increased steric hindrance, benzyldiphenylphosphine retains two phenyl groups and one benzyl group, allowing for a balance between steric bulk and reactivity. Its specific interaction profile with transition metals makes it particularly valuable in catalysis compared to simpler compounds like diphenylphosphine.

Benzyldiphenylphosphine, systematically named benzyl(diphenyl)phosphane under IUPAC guidelines, is a tertiary phosphine ligand with the molecular formula $$ \text{C}{19}\text{H}{17}\text{P} $$ and a molecular weight of 276.31 g/mol. Its structure consists of a central phosphorus atom bonded to three aromatic groups: two phenyl rings and one benzyl group (a phenylmethyl moiety). The benzyl group ($$ \text{C}6\text{H}5\text{CH}_2 $$) introduces steric bulk while maintaining π-conjugation with the phosphorus center.

The structural formula can be represented as:
$$ \text{P(C}6\text{H}5\text{)}2(\text{CH}2\text{C}6\text{H}5\text{)} $$
This configuration places the phosphorus atom at the center of a trigonal pyramidal geometry, characteristic of tertiary phosphines.

Historical Development of Organophosphorus Nomenclature

The nomenclature of organophosphorus compounds evolved alongside synthetic advancements in the 19th and 20th centuries. Early work by Jean Louis Lassaigne (1820) and Franz Anton Voegeli (1848) on phosphate esters laid the groundwork for understanding phosphorus-carbon bonds. However, systematic naming conventions emerged much later.

Key milestones include:

  • Michaelis-Arbuzov Rearrangement (1898): Established rules for naming phosphoryl compounds with direct P-C bonds.
  • IUPAC "D-Rules" (1976): Introduced hierarchical naming for biochemical phosphates, distinguishing between esters (e.g., "phosphate") and anhydrides (e.g., "pyrophosphate").
  • Tolman’s Cone Angle (1977): Provided a steric descriptor for phosphine ligands, complementing electronic parameters like the Tolman Electronic Parameter (TEP).

For benzyldiphenylphosphine, the IUPAC name reflects its substituents’ positions and bonding modes, adhering to the priority order: benzyl > phenyl > phosphine.

Comparative Analysis with Related Phosphine Ligands

Benzyldiphenylphosphine belongs to the family of arylphosphines, which are widely used in catalysis due to their tunable steric and electronic properties. Below is a comparison with common phosphine ligands:

LigandFormulaCone Angle (°)TEP (cm⁻¹)Key Applications
Benzyldiphenylphosphine$$ \text{C}{19}\text{H}{17}\text{P} $$142~2065*Cross-coupling reactions
Triphenylphosphine$$ \text{P(C}6\text{H}5\text{)}_3 $$1452068.9Wilkinson’s catalyst
Tricyclohexylphosphine$$ \text{P(C}6\text{11}\text{H}{11}\text{)}_3 $$1792056.1Bulky ligand systems
Tris(tert-butyl)phosphine$$ \text{P(C}(\text{CH}3)3\text{)}_3 $$1822056.1Highly reducing media

*Estimated based on electronic donation trends of benzyl vs. phenyl groups.

Steric Profile: The benzyl group in benzyldiphenylphosphine reduces steric hindrance compared to fully substituted ligands like tricyclohexylphosphine, making it suitable for reactions requiring moderate bulk.

Electronic Effects: The benzyl group’s electron-donating nature slightly lowers the TEP relative to triphenylphosphine, enhancing π-backbonding in metal complexes.

XLogP3

4.5

Wikipedia

Benzyldiphenylphosphine

Dates

Modify: 2023-08-15

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